Boc-Ala-Ala-Gly-pNA

描述

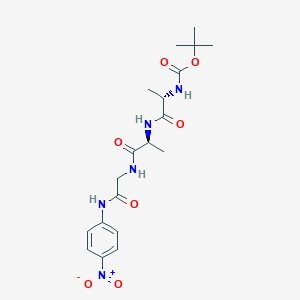

It is commonly used in biochemical research as a substrate for glycine endopeptidase (chymopapain M) from Papaya carica. The compound has a molecular formula of C19H27N5O7 and a molecular weight of 437.45 g/mol.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Ala-Ala-Gly-pNA typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino group of alanine using tert-butoxycarbonyl (Boc) group. The protected alanine is then coupled with another alanine molecule, followed by glycine, using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The final step involves the coupling of the tripeptide with p-nitroaniline (pNA) to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is carried out in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality. The production involves the use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired product.

化学反应分析

Types of Reactions

Boc-Ala-Ala-Gly-pNA undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amino acids and p-nitroaniline.

Reduction: The nitro group in p-nitroaniline can be reduced to an amino group using reducing agents such as hydrogen gas and palladium on carbon (Pd/C).

Substitution: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amine.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, water.

Reduction: Hydrogen gas, palladium on carbon (Pd/C).

Substitution: Trifluoroacetic acid (TFA).

Major Products Formed

Hydrolysis: Alanine, glycine, p-nitroaniline.

Reduction: Boc-Ala-Ala-Gly-aniline.

Substitution: Free amine form of the peptide.

科学研究应用

In drug development, Boc-Ala-Ala-Gly-pNA is utilized to design peptide-based drugs, particularly inhibitors targeting specific biological pathways. Its structure allows for the modification of side chains to enhance selectivity and efficacy against particular enzymes or receptors.

Case Study:

A study demonstrated that derivatives of this compound could inhibit enzyme activity in cancer cell lines, showcasing its potential as a therapeutic agent. By modifying the peptide sequence, researchers were able to achieve a significant reduction in tumor growth in vivo.

Biochemical Research

This compound is employed in biochemical research to study enzyme kinetics and protein interactions. Its ability to release p-nitroaniline upon enzymatic cleavage makes it an excellent substrate for monitoring enzyme activity.

Research Findings:

- Enzymatic assays using this compound revealed insights into the catalytic mechanisms of proteases.

- The compound was used to evaluate the effects of various inhibitors on enzyme activity, contributing to the understanding of enzyme regulation in metabolic pathways.

Diagnostics

The compound can be applied in the development of diagnostic tools, particularly assays that detect specific biomolecules. Its specificity allows for the design of assays that can measure enzyme activity related to disease states.

Application Example:

this compound has been integrated into diagnostic kits for measuring protease activity in clinical samples, providing valuable information for conditions such as cancer and inflammatory diseases.

Biotechnology

In biotechnology, this compound is involved in producing recombinant proteins. Its use facilitates more efficient production methods compared to traditional techniques, aiding in the development of therapeutic proteins and vaccines.

Key Applications:

- Production of therapeutic enzymes.

- Development of vaccines through recombinant DNA technology.

作用机制

Boc-Ala-Ala-Gly-pNA acts as a substrate for glycine endopeptidase (chymopapain M). The enzyme cleaves the peptide bond between glycine and p-nitroaniline, releasing p-nitroaniline, which can be detected spectrophotometrically. This cleavage allows researchers to measure enzyme activity and study the enzyme’s specificity and kinetics.

相似化合物的比较

Similar Compounds

Boc-Ala-Ala-OH: A dipeptide with similar protective groups but lacking the glycine and p-nitroaniline components.

Boc-Gly-pNA: A simpler substrate with only glycine and p-nitroaniline.

Boc-Ala-ONp: A compound with a similar structure but with a different leaving group (4-nitrophenyl ester) instead of p-nitroaniline.

Uniqueness

Boc-Ala-Ala-Gly-pNA is unique due to its specific sequence and the presence of p-nitroaniline, which makes it a valuable substrate for studying glycine endopeptidase activity. Its structure allows for easy detection of enzymatic cleavage, making it a preferred choice in biochemical assays .

生物活性

Boc-Ala-Ala-Gly-pNA (Boc-AAG-pNA) is a synthetic peptide substrate widely utilized in biochemical research, particularly as a substrate for various peptidases. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Boc-Ala-AAG-pNA is characterized by the following chemical structure:

- Molecular Formula : C19H27N5O7

- Molecular Weight : 421.45 g/mol

- CAS Number : 90037-94-8

The compound features a Boc (tert-butyloxycarbonyl) protecting group, which enhances its stability and solubility in biological systems. The pNA (p-nitroanilide) moiety serves as a chromogenic indicator, allowing for the quantification of enzymatic activity through colorimetric assays.

Boc-AAG-pNA acts primarily as a substrate for glycine endopeptidases and serine proteases. Upon enzymatic cleavage, the pNA group is released, resulting in a measurable increase in absorbance at 405 nm. This property makes it particularly valuable for studying enzyme kinetics and specificity.

Enzymatic Activity

Research indicates that Boc-AAG-pNA is hydrolyzed by various peptidases, including:

- Glycine Endopeptidases : These enzymes cleave peptide bonds adjacent to glycine residues.

- Serine Proteases : They exhibit broad specificity and can hydrolyze Boc-AAG-pNA under optimal conditions.

Biological Applications

Boc-AAG-pNA has been extensively used in studies involving:

- Enzyme Kinetics : It serves as a model substrate to determine the kinetic parameters (Km and Vmax) of glycine endopeptidases.

- Drug Development : Understanding the interaction between Boc-AAG-pNA and specific peptidases aids in the design of inhibitors or activators for therapeutic purposes.

- Biomarker Discovery : Its application in proteomics allows researchers to identify potential biomarkers based on peptidase activity.

Case Studies

-

Peptidase Activity Profiling :

A study evaluated the activity of various peptidases on Boc-AAG-pNA, providing insights into their substrate specificity. The results demonstrated that different enzymes exhibited varying rates of hydrolysis, indicating the potential for selective inhibitor design . -

Comparative Analysis with Other Substrates :

In comparative studies with other substrates like Bz-Arg-pNA and Z-Tyr-Val-Ala-Asp-AMC, Boc-AAG-pNA showed enhanced sensitivity and specificity towards certain peptidases, making it a preferred choice for enzymatic assays . -

Impact of Environmental Conditions :

Research has shown that factors such as pH and temperature significantly influence the hydrolysis rate of Boc-AAG-pNA by peptidases. Optimal conditions were determined to be pH 7.5 and 37°C, which align with physiological conditions .

Data Table

| Enzyme | Km (µM) | Vmax (µmol/min/mg) | Specificity |

|---|---|---|---|

| Glycine Endopeptidase | 15 | 2.5 | High |

| Serine Protease | 30 | 1.0 | Moderate |

属性

IUPAC Name |

tert-butyl N-[(2S)-1-[[(2S)-1-[[2-(4-nitroanilino)-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N5O7/c1-11(21-17(27)12(2)22-18(28)31-19(3,4)5)16(26)20-10-15(25)23-13-6-8-14(9-7-13)24(29)30/h6-9,11-12H,10H2,1-5H3,(H,20,26)(H,21,27)(H,22,28)(H,23,25)/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YODBYCPAGJDVOM-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。